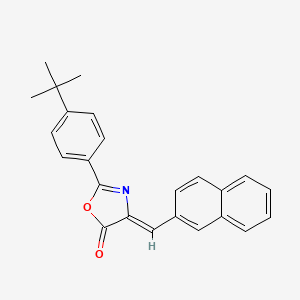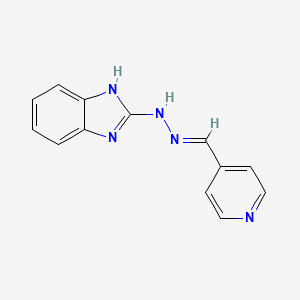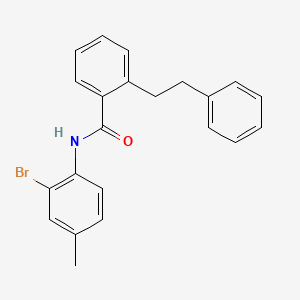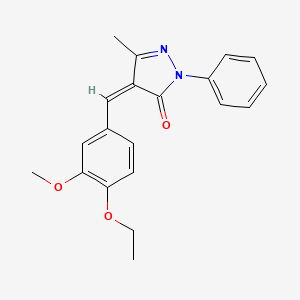![molecular formula C22H18N4O3 B11691921 2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol](/img/structure/B11691921.png)
2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol typically involves the condensation of 1-benzyl-2-methyl-1H-benzimidazole-5-carbaldehyde with 4-nitrophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Aminophenol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as an anticancer agent due to the benzimidazole core.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This can lead to cell death in cancer cells or inhibition of microbial growth . The nitrophenol group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative used in various chemical syntheses.
Benzimidazole: The parent compound of the benzimidazole family, known for its wide range of biological activities.
4-Nitrophenol: A simpler nitrophenol derivative used in various industrial applications.
Uniqueness
2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol is unique due to its combination of a benzimidazole core and a nitrophenol group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H18N4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[(1-benzyl-2-methylbenzimidazol-5-yl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C22H18N4O3/c1-15-24-20-12-18(23-13-17-11-19(26(28)29)8-10-22(17)27)7-9-21(20)25(15)14-16-5-3-2-4-6-16/h2-13,27H,14H2,1H3 |
InChI Key |
AROWRXXAWPNFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone](/img/structure/B11691844.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11691861.png)
![(4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11691879.png)
![5,7-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691880.png)
![(5Z)-3-cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11691885.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11691887.png)
![N'-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691893.png)


![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11691915.png)

![methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11691919.png)
![4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11691920.png)
